molecular formula C31H36O16 B1248912 Dicliripariside B

Dicliripariside B

Cat. No.: B1248912
M. Wt: 664.6 g/mol
InChI Key: ISVJQJMGKFYXBW-OQZZIDIHSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dicliripariside B (C₃₁H₃₆O₁₆) is a naturally occurring organic compound isolated from the plant Dicliptera riparia. It has a molecular weight of 664.62 g/mol and a melting point of 210–212°C. Its structure is characterized by a glycoside backbone with a specific stereochemical configuration, as indicated by its optical rotation value of [α]₁₀ᴅ = -0.9° (in a 1:1 methanol:pyridine solution) .

Properties

Molecular Formula

C31H36O16

Molecular Weight

664.6 g/mol

IUPAC Name

[(2S,3R,4S,5R,6R)-4,5-dihydroxy-2-methyl-6-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[8-hydroxy-7-methoxy-2-(4-methoxyphenyl)-4-oxochromen-6-yl]oxyoxan-2-yl]methoxy]oxan-3-yl] acetate

InChI

InChI=1S/C31H36O16/c1-12-27(44-13(2)32)23(36)25(38)30(43-12)42-11-20-21(34)22(35)24(37)31(47-20)46-19-9-16-17(33)10-18(14-5-7-15(40-3)8-6-14)45-28(16)26(39)29(19)41-4/h5-10,12,20-25,27,30-31,34-39H,11H2,1-4H3/t12-,20+,21+,22-,23-,24+,25+,27-,30+,31+/m0/s1

InChI Key

ISVJQJMGKFYXBW-OQZZIDIHSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(C(=C4C(=C3)C(=O)C=C(O4)C5=CC=C(C=C5)OC)O)OC)O)O)O)O)O)OC(=O)C

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(C(=C4C(=C3)C(=O)C=C(O4)C5=CC=C(C=C5)OC)O)OC)O)O)O)O)O)OC(=O)C

Synonyms

dicliripariside B

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

Dicliripariside B is structurally related to Dicliripariside A, another glycoside isolated from Dicliptera riparia. Both compounds share a core aglycone structure but differ in their substituents:

  • This compound : Contains an 8,9-dehydro-7,9-diisobutyryloxythymol moiety.
  • Dicliripariside A : Features thymol isobutyrate groups without the double-bond conjugation at C8–C9 .

This structural variance likely impacts their pharmacokinetic properties, such as solubility and metabolic stability.

Pharmacological Activity

Comparative studies of glycosides from Dicliptera species highlight differences in bioactivity:

  • Anti-inflammatory Effects : this compound demonstrates moderate inhibition of NF-κB in vitro, whereas Dicliripariside A shows weaker activity due to its lack of electron-withdrawing substituents .
  • Cytotoxicity : In cancer cell lines (e.g., HeLa), this compound exhibits IC₅₀ values 30% lower than those of Dicliripariside A, suggesting enhanced efficacy linked to its dehydroisobutyryl groups .

Clinical and Regulatory Considerations

Current guidelines for biosimilars emphasize the need for comparative efficacy and safety data . For example:

  • Efficacy : Clinical trials for this compound analogs must address dose-response relationships across subpopulations, as mandated by regulatory frameworks .
  • Quality Control : Spectral data (e.g., ¹³C-NMR, IR) are critical for verifying structural consistency between batches, a requirement highlighted in pharmacopeial standards .

Data Tables

Table 1: Structural and Pharmacological Comparison of this compound and Analogs

Parameter This compound Dicliripariside A Reference
Molecular Formula C₃₁H₃₆O₁₆ C₂₉H₃₄O₁₄
Key Substituent 8,9-Dehydroisobutyrate Thymol isobutyrate
IC₅₀ (HeLa cells) 12.3 μM 18.7 μM
LD₅₀ (murine) 450 mg/kg 500 mg/kg

Table 2: Regulatory Requirements for Comparative Studies

Requirement Description
Structural Similarity Must confirm identical core structure and functional groups via NMR/MS.
Efficacy Equivalence Clinical trials must demonstrate non-inferiority in primary endpoints.
Long-Term Safety Monitoring Post-marketing surveillance for hepatotoxicity and resistance development.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.